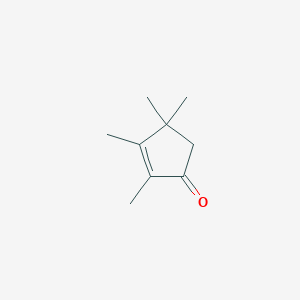
2,3,4,4-Tetramethylcyclopent-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4-Tetramethylcyclopent-2-enone is a cyclic ketone with the molecular formula C9H14O. It is characterized by a cyclopentene ring with four methyl groups and a ketone functional group at the second position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 2,3,4,4-tetramethyl-1,5-hexadiene using a suitable oxidizing agent.
Industrial Production Methods: On an industrial scale, the compound is often produced through catalytic processes involving transition metals, which facilitate the cyclization and oxidation steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters.
Reduction Products: Alcohols.
Substitution Products: Methyl-substituted derivatives.
Scientific Research Applications
2,3,4,4-Tetramethylcyclopent-2-enone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of fragrances and flavors due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,3,4,4-Tetramethylcyclopent-2-enone exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Cyclopentanone
Cyclohexanone
2,3,4,5-Tetramethyl-2-cyclopentenone
2,3,5,5-Tetramethyl-2-cyclopentenone
Properties
CAS No. |
30434-70-9 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,3,4,4-tetramethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-6-7(2)9(3,4)5-8(6)10/h5H2,1-4H3 |
InChI Key |
BHWSUESVZDAOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


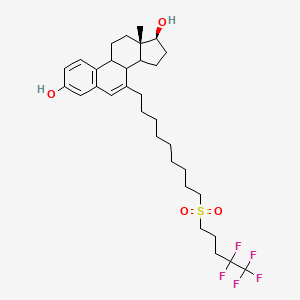
![5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15341567.png)

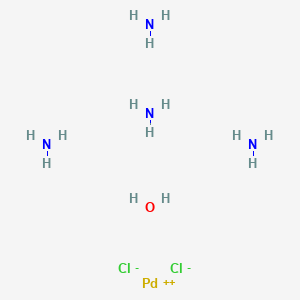
![2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B15341575.png)

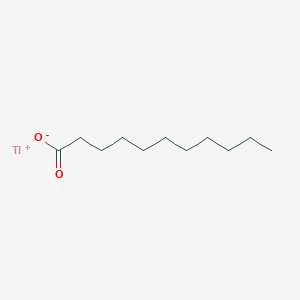
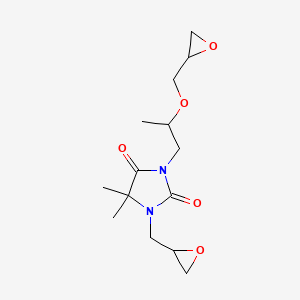
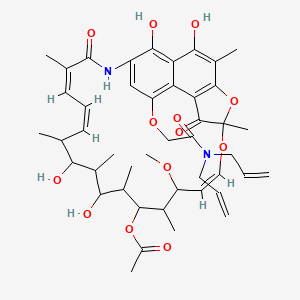
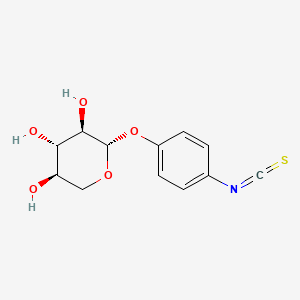

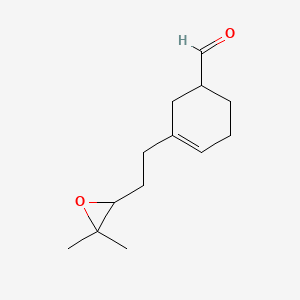
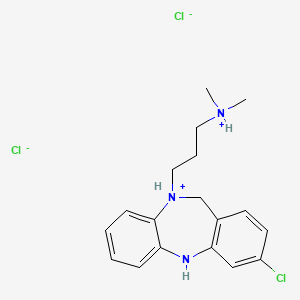
![4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile](/img/structure/B15341663.png)
